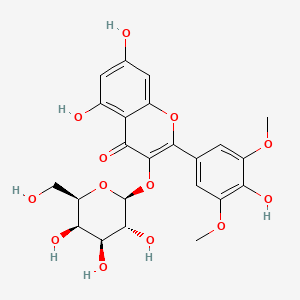
Syringetin 3-O-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syringetin 3-O-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is found in various plants, including red grapes and certain berries. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of syringetin 3-O-galactoside typically involves the glycosylation of syringetin. One common method is the use of glycosyl donors such as galactose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the flavonoid structure .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of engineered microorganisms that express specific glycosyltransferases. These enzymes facilitate the transfer of galactose to syringetin, producing this compound in a more sustainable and efficient manner .
Analyse Des Réactions Chimiques
Types of Reactions
Syringetin 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to hydroxyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Syringetin 3-O-galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.
Biology: Research has shown its potential in modulating biological pathways, including those involved in inflammation and oxidative stress.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in cancer treatment and bone health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mécanisme D'action
The mechanism of action of syringetin 3-O-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators
Comparaison Avec Des Composés Similaires
Syringetin 3-O-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Syringetin 3-O-glucoside: Another glycoside of syringetin with glucose instead of galactose.
Isorhamnetin 3-O-galactoside: A similar flavonoid glycoside with isorhamnetin as the aglycone.
Laricitrin 3-O-galactoside: A related compound with laricitrin as the aglycone
These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.
Propriétés
Formule moléculaire |
C23H24O13 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1 |
Clé InChI |
JMFWYRWPJVEZPV-UOCKATJYSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






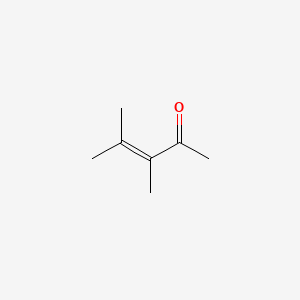
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
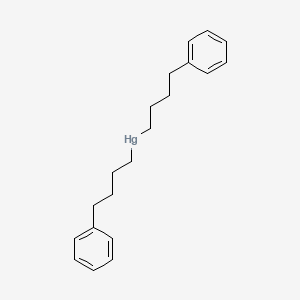
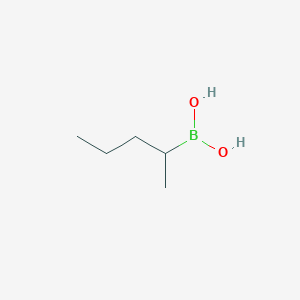
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
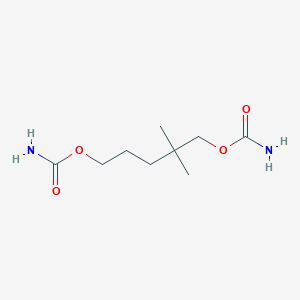
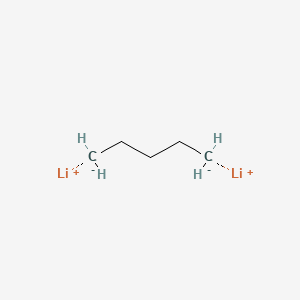
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
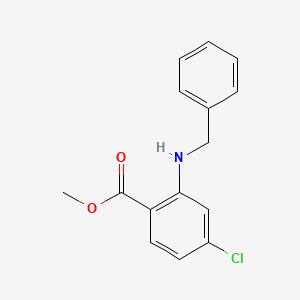
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
